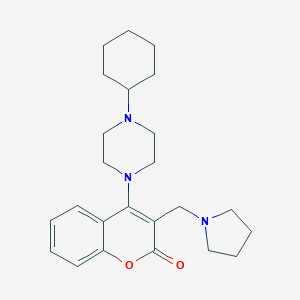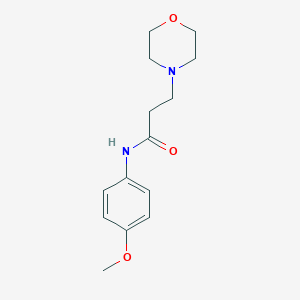
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as C16, is a synthetic compound that belongs to the class of pyrrolone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and topoisomerase II. COX-2 is an enzyme that plays a key role in the synthesis of prostaglandins, which are involved in inflammation and pain. Inhibition of COX-2 by 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one leads to a decrease in the production of prostaglandins, resulting in anti-inflammatory and analgesic effects. Topoisomerase II is an enzyme that plays a key role in DNA replication and repair. Inhibition of topoisomerase II by 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one leads to DNA damage and cell death, resulting in anticancer effects.
Biochemical and Physiological Effects
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can induce apoptosis in cancer cells, inhibit the activity of COX-2, and inhibit the activity of topoisomerase II. In vivo studies have shown that 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can reduce inflammation and pain in animal models, and exhibit anticancer activity in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its selective targeting of cancer cells, which makes it a potential candidate for the development of cancer therapeutics. Another advantage is its ability to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors. However, one of the limitations of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is the development of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one-based drug delivery systems for the targeted delivery of anticancer drugs. Another direction is the development of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various fields of research.
Conclusion
In conclusion, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its selective targeting of cancer cells, inhibition of certain enzymes, and anti-inflammatory and analgesic properties make it a potential candidate for the development of cancer therapeutics, enzyme inhibitors, and pain and inflammation-related drugs. Further studies are needed to fully understand the mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-chlorobenzoyl chloride with 4-methylphenylhydrazine to form 4-(4-chlorobenzoyl)-4-methylphenylhydrazine. The resulting product is then reacted with ethyl acetoacetate and sodium ethoxide to form 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In pharmacology, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential as a drug delivery system due to its ability to selectively target cancer cells. In biochemistry, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Propiedades
Nombre del producto |
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C20H18ClNO4 |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18ClNO4/c1-12-2-4-13(5-3-12)17-16(19(25)20(26)22(17)10-11-23)18(24)14-6-8-15(21)9-7-14/h2-9,17,23-24H,10-11H2,1H3/b18-16- |
Clave InChI |
UWOLXZPGOLLWRL-VLGSPTGOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCO |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)

![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)
![2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B247004.png)
![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)
![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
![2-{4-[1-(4-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247009.png)
![4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247010.png)
![2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
![2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247013.png)
![2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)
![2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247016.png)
